5-Amino-4-hydroxyquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBESXYEGZKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376375 | |
| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135106-40-0 | |
| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino 4 Hydroxyquinazoline and Analogues
Classical and Contemporary Synthetic Routes for Quinazoline (B50416) Derivatives
The construction of the quinazoline scaffold can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted approaches.
Ring Closure and Condensation Reactions
Ring closure and condensation reactions represent the foundational and most classical approach to quinazoline synthesis. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.
A common strategy involves the cyclization of anthranilic acid derivatives. For instance, heating anthranilic acid with an excess of formamide (B127407) around 120-130°C results in the formation of 4(3H)-quinazolinone. bu.edu.eg Modifications of this, known as the Niementowski reaction, are widely used. bu.edu.eg Another approach involves the conversion of anthranilic acid derivatives into anthranilamides, followed by ring closure with reagents like formamide or acetic anhydride (B1165640) to yield 4(3H)-quinazolinones. bu.edu.eg
Condensation reactions of 2-aminobenzonitriles with aldehydes and alcohols, catalyzed by copper, can produce O-protected-4-hydroxyquinazolines. nih.gov Furthermore, a three-component, one-pot methodology utilizing iodine as a catalyst allows for the synthesis of highly substituted quinazoline derivatives from substituted benzaldehydes and o-aminoarylketones in the presence of ammonium (B1175870) acetate. nih.gov
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like quinazolines due to their efficiency, atom economy, and ability to generate diverse scaffolds in a single step. nih.govopenmedicinalchemistryjournal.com
One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been employed in two-step protocols to synthesize polycyclic quinazolinones. nih.govacs.org This can involve an initial Ugi reaction followed by a palladium-catalyzed annulation or a radical cyclization. nih.govacs.org Another MCR approach involves the reaction of isatoic anhydride, an amine, and ninhydrin (B49086) to create tetracyclic quinazolinone derivatives. thieme-connect.com
Microwave-assisted MCRs have also been developed. For example, the reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation provides a route to substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com Similarly, 2,4-disubstituted-1,2-dihydroquinazolines can be synthesized from aromatic aldehydes and 2-aminobenzophenone (B122507) using urea (B33335) as an ammonia (B1221849) source under microwave conditions. openmedicinalchemistryjournal.com
Metal-Catalyzed Approaches (e.g., Ni(II), Pd, CuCl, Mn(I))
Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines, offering mild reaction conditions and broad substrate scope. frontiersin.orgnih.gov Various metals, including nickel, palladium, copper, and manganese, have been successfully employed.
Nickel (Ni): Ni(II) complexes have been shown to catalyze the synthesis of quinazolines through biomimetic dehydrogenative condensation reactions. organic-chemistry.org
Palladium (Pd): Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of halogenated quinazolinones with terminal acetylenes, are used to introduce substituents onto the quinazoline core. mdpi.com A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids also provides a route to diverse quinazolines. organic-chemistry.org
Copper (Cu): Copper catalysts are widely used in quinazoline synthesis. mdpi.com For example, a copper-catalyzed oxidative multicomponent annulation reaction allows for the direct synthesis of quinazolinones from anilines and alkylamines. bohrium.com CuCl has been used in a one-pot tandem multicomponent approach from (2-aminophenyl)methanols and aldehydes. mdpi.com
Manganese (Mn): As an earth-abundant and non-toxic metal, manganese has emerged as an attractive catalyst. Mn(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides is an efficient method for producing 2-substituted quinazolines. frontiersin.orgnih.govmdpi.com
Table 1: Overview of Metal-Catalyzed Quinazoline Synthesis
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Ni(II) | Dehydrogenative Condensation | Not specified | Biomimetic, atom-economic | organic-chemistry.org |
| Pd | Cross-Coupling/Tandem Reaction | Halogenated quinazolinones, 2-aminobenzonitriles | Versatile for substitution, good yields | organic-chemistry.orgmdpi.com |
| CuCl, Cu(OTf)2 | Oxidative Annulation/Multicomponent Reaction | Anilines, alkylamines, (2-aminophenyl)methanols | Practical, good functional group tolerance | frontiersin.orgmdpi.combohrium.com |
| Mn(I) | Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl alcohols, primary amides | Non-toxic, environmentally benign | frontiersin.orgnih.govmdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance the efficiency of quinazoline synthesis. researchgate.netmdpi.com This technique is often combined with other synthetic strategies to provide greener and more rapid routes.
Microwave irradiation has been successfully applied to the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines to produce quinazolinone derivatives in water or DMF. rsc.org It has also been used to improve the synthesis of benzimidazo[1,2-a]quinazolines in a metal-free, base-mediated approach. acs.org The synthesis of triphenyl amine-based phenyl quinazolines has also been achieved using microwave-assisted methods. bohrium.com Compared to conventional heating, microwave-assisted protocols often result in significantly shorter reaction times (minutes versus hours) and higher product yields. researchgate.net
Application of Ionic Liquids in Synthesis
Ionic liquids (ILs) have gained attention as environmentally friendly solvents and catalysts in organic synthesis. openmedicinalchemistryjournal.comrsc.org They can act as both the reaction medium and the catalyst, simplifying workup procedures.
Acidic ionic liquids have been used as intrinsic catalysts and solvents for quinazoline synthesis. rsc.org Basic imidazolium-based ionic liquids have been employed to promote the synthesis of quinazolinones in aqueous media, where they act as both a catalyst and a surfactant. nih.gov The synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2 has been studied in detail, revealing the role of the ionic liquid's anion in catalysis. wiley.comnih.gov Furthermore, nanoporous TiO2 containing an ionic liquid bridge has been reported as an efficient and reusable catalyst for the synthesis of quinazolines and spiro-quinazolines under solvent-free conditions. nih.govtandfonline.com
Targeted Synthesis of 5-Amino-4-hydroxyquinazoline and Its Positional Isomers
While general methods for quinazoline synthesis are well-established, the targeted synthesis of specifically substituted derivatives like this compound requires tailored approaches.
One potential route to 4-hydroxyquinazoline (B93491) derivatives involves the ring expansion of isatin-1-carboxamides through nucleophilic attack by secondary amines. rsc.orgresearchgate.net This method yields 4-hydroxyquinazoline-4-carboxamides. Another approach starts from methyl 2-aminobenzoate, which can be reacted with chloroacetonitrile (B46850) and then with various amines to introduce substituents at the 2-position, ultimately leading to 4-oxo-3,4-dihydroquinazoline derivatives. mdpi.com
The synthesis of 5-amino-substituted quinolines, which are structurally related, has been achieved through methods like the Conrad–Limpach reaction between substituted anilines and β-ketoesters. nih.gov For the synthesis of 5-amino-7-bromoquinolin-8-ol (B11873180) sulfonate derivatives, a multi-step process starting from 8-hydroxyquinoline (B1678124) has been reported, involving chemoselective sulfonation. tandfonline.com A specific synthesis of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-methoxyphenyl)-3(H)-quinazolin-4-one involved the condensation of 2-chloromethyl–3-(4-chlorophenyl)-3(H)-quinazoline-4-one with 5-amino-8-hydroxyquinoline. sphinxsai.com
While direct synthetic routes specifically for this compound are not extensively detailed in the provided search results, the existing methodologies for synthesizing substituted 4-hydroxyquinazolines and 5-aminoquinolines provide a strong foundation for its targeted synthesis. The key would be the selection of appropriately substituted starting materials, such as a 2-amino-6-nitrobenzoic acid derivative, which could be carried through a cyclization and subsequent reduction of the nitro group to an amino group.
Table 2: Potential Synthetic Strategies for this compound
| General Strategy | Potential Starting Materials | Key Transformation Steps | Reference for Analogue Synthesis |
|---|---|---|---|
| Ring Expansion | Substituted Isatin-1-carboxamides | Nucleophilic attack by secondary amines | rsc.orgresearchgate.net |
| Cyclization of Anthranilic Acid Derivatives | 2-Amino-6-nitrobenzoic acid | Cyclization with formamide, followed by reduction of the nitro group | bu.edu.eg |
| Modification of Pre-formed Quinazoline Ring | Halogenated 4-hydroxyquinazoline | Nitration followed by reduction, or amination reactions | mdpi.com |
Strategies for Introducing the 5-Amino Functionality
The incorporation of an amino group at the C5 position of the 4-hydroxyquinazoline scaffold is typically achieved through two main synthetic routes: the functionalization of a pre-existing quinazolinone ring or the use of a starting material where the C5 substituent is already in place.
Electrophilic Nitration and Subsequent Reduction
A classical and effective method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.
Nitration: The quinazoline ring system can undergo electrophilic substitution reactions such as nitration. Theoretical studies and experimental results indicate that the position of substitution is influenced by the existing functional groups and reaction conditions. researchgate.netscispace.com For a 4-hydroxyquinazoline (or its tautomer, quinazolin-4(3H)-one), electrophilic attack is directed to the benzo portion of the molecule. scispace.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Controlling the temperature, often between 0–10°C, is crucial to prevent over-nitration and decomposition. While nitration can occur at multiple positions, the 5-position is a possible site for substitution. scispace.com
Reduction: Once the 5-nitro-4-hydroxyquinazoline (B1437723) intermediate is obtained, the nitro group can be reduced to the target amino group using various established methods. Common reducing agents for this transformation include tin(II) chloride dihydrate in an acidic medium or catalytic hydrogenation with hydrogen gas over a palladium catalyst. csic.es This two-step sequence provides a reliable pathway to the desired 5-amino product. csic.es
Synthesis from Pre-functionalized Precursors
An alternative and highly effective strategy involves building the quinazolinone ring from a benzene-derived starting material that already contains a nitro group at the position corresponding to C6 (which becomes C5 in the final quinazoline).
This approach most commonly utilizes 2-amino-6-nitrobenzoic acid as the key starting material. The synthesis of this precursor can be achieved through methods such as the cuprous-catalyzed aminolysis of 2-halo-6-nitrobenzoic acid. google.com With the correctly substituted anthranilic acid in hand, the quinazoline ring is constructed. For instance, heating 2-amino-6-nitrobenzoic acid with N,N-carbonyldiimidazole and a hydroxylamine (B1172632) derivative can form the corresponding 3-hydroxy-7-nitroquinazoline-2,4(1H,3H)-dione. csic.es More directly, applying the conditions of the Niementowski reaction (discussed in section 2.4.1) by heating 2-amino-6-nitrobenzoic acid with formamide would yield 5-nitro-4-hydroxyquinazoline. lookchem.com The final step, similar to the previous strategy, is the reduction of the nitro group to afford this compound. csic.es
| Starting Material | Key Reagents | Intermediate | Final Product |
| 4-Hydroxyquinazoline | HNO₃ / H₂SO₄ | 5-Nitro-4-hydroxyquinazoline | This compound |
| 2-Amino-6-nitrobenzoic acid | Formamide | 5-Nitro-4-hydroxyquinazoline | This compound |
Approaches to Incorporating the 4-Hydroxy Group
The 4-hydroxy group of the target compound is the enol tautomer of the keto group in quinazolin-4(3H)-one. Therefore, synthetic methods developed for quinazolin-4(3H)-ones are directly applicable for creating this structural feature.
The Niementowski Reaction
The most established and widely used method for synthesizing the quinazolin-4(3H)-one core is the Niementowski reaction. nih.gov This reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgbu.edu.eg To produce the unsubstituted quinazolinone ring, anthranilic acid is heated with an excess of formamide, typically at temperatures around 120-130°C, resulting in the elimination of water and cyclization. bu.edu.eg
Numerous modifications to the original procedure have been developed to improve yields and make the conditions less harsh. A significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often allows the reaction to be performed under solvent-free ("neat") conditions, enhancing its environmental friendliness. nih.govsrce.hr
Cyclization of 2-Aminobenzamides
This strategy involves the cyclization of 2-aminobenzamides with aldehydes. This reaction can be promoted by various catalysts. For example, indium(III) chloride (InCl₃) has been shown to be an effective Lewis acid catalyst for this transformation. researchgate.net More recently, methods using inexpensive and recyclable copper(II) oxide (CuO) powder as a catalyst under an air atmosphere have been reported. This approach is advantageous as it uses a green oxidant (air) and produces water as the only byproduct. researchgate.net
Synthesis from Isatoic Anhydride
Isatoic anhydride serves as a versatile and common precursor for quinazolin-4(3H)-ones. It can be considered a derivative of anthranilic acid. In a typical procedure, isatoic anhydride reacts with primary amines in the presence of a one-carbon source, such as triethyl orthoformate, upon refluxing to yield 3-substituted quinazolin-4(3H)-ones. scispace.com This method avoids the need to isolate the intermediate 2-aminobenzamide.
Ring Expansion of Isatins
A more contemporary and mechanistically distinct approach to quinazolinone synthesis involves the ring expansion of isatins (1H-indole-2,3-diones). citedrive.comnih.gov Isatins can be converted into quinazolinone derivatives through various cascade reactions that involve the cleavage of the C-C or C-N bond of the five-membered ring, followed by rearrangement and cyclization. researchgate.net For example, a copper-catalyzed aerobic oxidative ring expansion of isatins with 1,2,3,4-tetrahydroisoquinoline (B50084) has been developed to produce complex tetracyclic quinazolinones. researchgate.net These ring-expansion strategies highlight the utility of isatins as powerful building blocks for constructing diverse and functionalized fused heterocyclic systems. citedrive.comrsc.org
| Synthetic Method | Precursor(s) | Key Conditions |
| Niementowski Reaction | Anthranilic acid, Formamide | Thermal heating (e.g., 120-130°C) or Microwave irradiation |
| Cyclization of 2-Aminobenzamides | 2-Aminobenzamide, Aldehyd | Lewis acid (e.g., InCl₃) or CuO/air catalysis |
| Isatoic Anhydride Route | Isatoic anhydride, Amine, Triethyl orthoformate | Reflux |
| Ring Expansion | Isatin derivatives | Various, often metal-catalyzed (e.g., Cu(OTf)₂) |
Advanced Spectroscopic and Crystallographic Characterization of 5 Amino 4 Hydroxyquinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of 5-amino-4-hydroxyquinazoline.
Proton NMR (¹H NMR) spectroscopy of this compound and its analogs reveals characteristic signals for the aromatic protons on the quinazoline (B50416) core and the protons of the amino and hydroxyl groups. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the effects of substituent groups and intermolecular interactions. uncw.edu
In a typical ¹H NMR spectrum of a 4-hydroxyquinazoline (B93491) derivative, the aromatic protons generally appear in the downfield region, typically between δ 7.0 and 8.5 ppm. For instance, in a related 4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide, the aromatic protons resonate at approximately δ 6.80-7.27 ppm. rsc.org The protons of the NH and OH groups are often observed as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. For example, the OH proton in a similar quinazoline derivative was observed as a broad singlet at δ 9.62 ppm. rsc.org
The specific chemical shifts for this compound would be expected to show the influence of the electron-donating amino group at the 5-position. This would likely cause an upfield shift (to lower ppm values) of the adjacent aromatic protons compared to the unsubstituted 4-hydroxyquinazoline. The concentration-dependent chemical shifts observed in quinoline (B57606) derivatives suggest that π-π stacking interactions can also influence the proton chemical shifts in these systems. uncw.edu
Table 1: Representative ¹H NMR Data for Substituted Quinazoline Derivatives
| Compound Class | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) | OH Proton (δ, ppm) | Source |
| 4-Hydroxy-2-oxo-tetrahydroquinazoline-4-carboxamides | 6.80 - 7.27 | ~6.41 (broad singlet) | ~9.62 (broad singlet) | rsc.org |
| 2-Aryl-4-methoxyquinazolines | 7.41 - 8.53 | - | - | rsc.org |
| 4-Hydroxy-2-quinolinone-3-carboxamides | 6.57 - 8.23 | 10.11 - 12.05 (amide NH) | 16.66 - 17.53 | mdpi.com |
This table provides representative data for related structures to illustrate typical chemical shift ranges. Actual values for this compound may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.
For quinazoline derivatives, the aromatic carbons typically resonate in the range of δ 110-150 ppm. ucl.ac.ukoregonstate.edu The carbonyl carbon (C=O) of the quinazolinone tautomer, if present, would appear further downfield, generally above δ 160 ppm. rsc.orgmdpi.com For example, in N,N-diethyl-4-hydroxy-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-4-carboxamide, the quinazolinyl C-4 appears at δ 87.1 ppm, while the aromatic carbons are observed between δ 113.0 and 120.5 ppm. rsc.org In another study on 4-hydroxyquinazoline derivatives, the quinazolinyl C-4 was found at δ 85.8 ppm, and the aromatic carbons resonated in the range of δ 114.2-137.9 ppm. rsc.org
The presence of the amino group at the 5-position in this compound is expected to significantly influence the chemical shifts of the adjacent carbons in the benzene (B151609) ring portion of the quinazoline system. mdpi.com Specifically, the carbon atom directly bonded to the amino group (C5) would experience a notable upfield shift due to the electron-donating nature of the nitrogen atom.
Table 2: Representative ¹³C NMR Data for Substituted Quinazoline Derivatives
| Compound Class | Aromatic Carbons (δ, ppm) | C4 Carbon (δ, ppm) | Carbonyl Carbon (C=O) (δ, ppm) | Source |
| 4-Hydroxy-2-oxo-tetrahydroquinazoline-4-carboxamides | 113.0 - 120.5 | 87.1 | - | rsc.org |
| 4-Hydroxyquinazoline-4-carboxamides | 114.2 - 137.9 | 85.8 | 166.5 | rsc.org |
| 4-Hydroxy-2-quinolinone-3-carboxamides | 96.3 - 139.2 | - | 162.0 - 173.0 | mdpi.com |
This table provides representative data for related structures to illustrate typical chemical shift ranges. Actual values for this compound may vary.
1H NMR Analysis
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of this compound (C₈H₇N₃O) is 161.0601 g/mol . HRMS analysis of a synthesized sample should yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). For example, in the characterization of a related quinazoline derivative, the calculated mass for C₁₅H₁₀Cl₂N₂O [M+H]⁺ was 305.0248, and the found mass was 305.0244, confirming the elemental composition. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures, assessing the purity of a sample, and obtaining structural information through fragmentation patterns. nih.gov In an LC-MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. This technique is also invaluable for pharmacokinetic studies, allowing for the quantification of the compound in biological matrices like plasma and urine. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C=C bonds. The N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group is usually a broad band in the range of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1500-1650 cm⁻¹ region. For a related 4-hydroxyquinazoline derivative, IR absorptions were observed at 3337 cm⁻¹ (likely N-H or O-H) and 1612 cm⁻¹ (C=N or C=C). rsc.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Amino (N-H) | Stretching | 3300 - 3500 | rsc.org |
| Hydroxyl (O-H) | Stretching (broad) | 3200 - 3600 | rsc.org |
| Aromatic C-H | Stretching | 3000 - 3100 | rsc.org |
| C=N / C=C | Stretching | 1500 - 1650 | rsc.org |
This table provides expected ranges based on general principles and data from related compounds.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis would provide definitive information on the crystal system, space group, and unit cell dimensions for this compound. It would also allow for the precise determination of atomic coordinates, from which intramolecular bond lengths and angles can be calculated. For example, studies on similar compounds like 6-aminoquinazolin-4(3H)-one have detailed how molecules form hydrogen-bonded dimers which are then linked into larger networks. iucr.orgnih.govresearchgate.net However, without experimental data for the title compound, a specific data table cannot be generated.
Insights into Tautomerism and Conformational Preferences
The this compound structure can exist in different tautomeric forms, primarily the 4-hydroxy-quinazoline and the quinazolin-4-one forms. researchgate.net Single-crystal X-ray diffraction is the definitive method for establishing which tautomer is present in the solid state. In many related heterocyclic systems, the solid-state structure is dominated by one tautomer due to favorable crystal packing and hydrogen bonding, even if other forms are present in solution. rsc.org For instance, in the crystal structure of 3-amino-2-propylquinazolin-4(3H)-one, intermolecular N—H⋯N and N—H⋯O hydrogen bonds create a complex three-dimensional network. iucr.org Computational studies on the parent 4-hydroxyquinazoline suggest that the quinazolin-4-one tautomer is the most stable form in both the gas phase and in aqueous solution, but this does not account for the electronic effects of the 5-amino group or the specific interactions within a crystal lattice. researchgate.net A crystallographic study would be essential to confirm the preferred tautomer and the specific conformational arrangement of the amino group in the solid state for this compound.
Computational Chemistry and Molecular Modeling Studies of 5 Amino 4 Hydroxyquinazoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) Applications
DFT has been widely applied to study the properties of quinazoline (B50416) and its derivatives. For the parent molecule, 4-hydroxyquinazoline (B93491), DFT calculations have been instrumental in studying its tautomerism. researchgate.net These studies, often employing methods like B3LYP with basis sets such as 6-311++G**, help in determining the relative stabilities of different tautomeric forms in both the gas phase and in aqueous solution. researchgate.net Such calculations have shown that the keto form (quinazolin-4(3H)-one) is generally the most stable tautomer. researchgate.net
For substituted quinazolinones, DFT calculations are used to determine various molecular properties. For instance, in a study on novel quinazolin-4(3H)-one Schiff bases, the ground-state geometries were optimized at the B3LYP/6-31G* level of theory. From these optimized geometries, key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Egap), ionization potential, and electron affinity are calculated. These parameters are crucial in understanding the molecule's reactivity and kinetic stability.
Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack and for hydrogen bonding interactions. nih.gov
Conformational Analysis and Stability Predictions
Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule and their corresponding energies. For flexible molecules, identifying the most stable conformer is essential for understanding its biological activity.
In the context of 4-hydroxyquinazoline, computational studies have investigated its tautomeric and conformational equilibrium. researchgate.net By employing DFT and Møller–Plesset second-order (MP2) methods, researchers have been able to predict the most stable conformations in different environments, such as the gas phase and in solution. researchgate.net These studies have confirmed that the 4-HQ1 tautomer is the most stable form. researchgate.net The solvent effects, often modeled using the Polarizable Continuum Model (PCM), can influence the relative stabilities of different conformers and tautomers. researchgate.net
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Ligand-Protein Interaction Profiling
Molecular docking studies on quinazoline derivatives have been instrumental in profiling their interactions with various protein targets. For the structurally related compound, 5-amino-8-hydroxyquinoline (5A8HQ), molecular docking simulations have been performed to understand its interaction with bovine serum albumin (BSA), a model protein for studying drug-protein interactions in the bloodstream. nih.govnih.gov These studies revealed that 5A8HQ binds within a protein cleft located between subdomains IIA and IIIA of BSA. nih.govnih.gov The binding is primarily driven by hydrogen bonding and electrostatic interactions. nih.govnih.gov
The following table summarizes the key interacting residues and the types of interactions observed in the docking of 5A8HQ with BSA.
| Interacting Residue | Type of Interaction |
| Lys199 | Hydrogen Bond |
| Arg218 | Hydrogen Bond, Electrostatic |
| Trp214 | Hydrophobic |
| Leu238 | Hydrophobic |
| Ala291 | Hydrophobic |
Data derived from studies on the structural isomer 5-amino-8-hydroxyquinoline. nih.govnih.gov
Identification of Potential Binding Sites
A crucial outcome of molecular docking is the identification of potential binding pockets on a protein for a given ligand. In the case of 5A8HQ's interaction with BSA, the docking analysis successfully identified the binding site to be near site I of the protein, which is a known binding site for many drugs. researchgate.net This prediction provides valuable information about the potential pharmacokinetic properties of such compounds.
In studies involving other quinazoline derivatives targeting enzymes like PARP, molecular docking has been used to pinpoint the active site pocket where the inhibitors bind. mdpi.com The docking procedure typically involves preparing the protein structure by removing water molecules and adding hydrogen atoms, and then defining a grid box around the active site for the ligand to explore. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. They are often used to assess the stability of ligand-protein complexes predicted by molecular docking.
For the 5A8HQ-BSA complex, MD simulations were performed to validate the docking results and to study the stability of the complex over time. nih.govnih.gov The simulations involved calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation time indicates that the complex is stable. researchgate.net
The root-mean-square fluctuation (RMSF) of individual amino acid residues was also analyzed to identify the flexible and rigid regions of the protein upon ligand binding. researchgate.net The results of these simulations confirmed that 5A8HQ forms a stable complex with BSA, with the ligand remaining in the binding pocket throughout the simulation. nih.govnih.gov
The following table provides a summary of the parameters often analyzed in MD simulations of ligand-protein complexes.
| MD Simulation Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a molecule from a reference structure over time. | Indicates the stability of the protein and the ligand-protein complex. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate protein unfolding or conformational changes upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the contribution of hydrogen bonding to the stability of the complex. |
This table represents typical parameters analyzed in MD simulation studies. researchgate.net
Conformational Stability Analysis in Solution
The conformational and tautomeric landscape of a molecule is critical to its chemical reactivity and biological function. For molecules like 4-hydroxyquinazoline, which can exist in multiple tautomeric forms, computational studies are essential to determine the most stable structures in different environments.
Research on the parent compound, 4-hydroxyquinazoline, has utilized high-level computational methods to analyze its structural stability. researchgate.net Density Functional Theory (DFT) and Møller–Plesset second-order (MP2) calculations have been employed to investigate the equilibrium geometry of its various tautomers. researchgate.net To simulate physiological conditions, these studies often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the effects of a solvent like water on molecular stability. researchgate.net
Studies on 4-hydroxyquinazoline show that the hydroxy form (enol) is significantly more stable than its keto tautomer (quinazolinone) in both the gas phase and in aqueous solution. researchgate.net The relative stabilities are determined by calculating the total energy of each optimized structure. The solvent effect can induce slight changes in the geometry of the rings but does not typically alter the order of stability for the primary tautomers. researchgate.net This foundational knowledge suggests that 5-Amino-4-hydroxyquinazoline would also predominantly exist in its 4-hydroxy tautomeric form in solution, a crucial factor for its interaction with biomolecular targets.
Dynamic Interaction Studies with Biomolecular Targets
Molecular dynamics (MD) simulations and docking studies are powerful techniques used to model the interaction between a small molecule and a biological target, such as a protein or enzyme, over time. These studies reveal the specific binding modes, key intermolecular interactions, and the stability of the ligand-receptor complex.
While direct MD studies on this compound are not widely published, research on closely related quinazoline and quinoline (B57606) derivatives provides a clear framework for how this compound might behave. For instance, molecular docking studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have elucidated the critical interactions within the ATP-binding site. acs.orgnih.gov These interactions often include:
Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues.
Hydrophobic Contacts: Interactions with nonpolar residues in the binding pocket. acs.orgnih.gov
Electrostatic and Halogen Bonds: Other non-covalent interactions that contribute to binding affinity. nih.gov
MD simulations on related compounds, such as 5-amino-8-hydroxyquinoline (an isomer), complexed with proteins like bovine serum albumin (BSA), illustrate the dynamic nature of these interactions. researchgate.netdntb.gov.ua Such simulations track metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net The binding is often driven by a combination of hydrogen bonding and electrostatic interactions. dntb.gov.ua These studies confirm that the compound can be effectively transported and delivered by serum albumins in the circulatory system. dntb.gov.ua
| Interaction Type | Description | Key Amino Acid Residues (Examples) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Crucial for anchoring the ligand in the active site. | ASP766, Lys199, Arg218 | researchgate.netmdpi.com |
| Hydrophobic Interactions | Stabilizes the complex via interactions with nonpolar side chains. | V381, F351 | plos.org |
| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | Positively or negatively charged residues | nih.govdntb.gov.ua |
| π-π Stacking | Interaction between aromatic rings of the ligand and protein. | Y353 | plos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used in drug discovery to predict the activity of new compounds and to understand the structural features essential for potency. chalcogen.ro
Development of Predictive Models
Numerous QSAR studies have been successfully conducted on quinazoline derivatives to develop predictive models for their activity against various targets, particularly as anticancer agents targeting EGFR. nih.govnih.govplos.org The general workflow involves compiling a dataset of quinazoline analogues with experimentally measured biological activities (e.g., IC₅₀ values), calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a regression model. mdpi.com
The dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power. acs.orgchalcogen.ro Common statistical methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). chalcogen.ro The quality and robustness of a QSAR model are evaluated using several statistical parameters, as shown in the table below. A robust model is characterized by a high correlation coefficient (R²), a high cross-validated correlation coefficient (Q² or R²cv), and a high predictive ability on the external test set (R²_pred). acs.orgnih.govnih.gov
| Model Type / Method | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) | Reference |
|---|---|---|---|---|
| 2D-QSAR (MLR) for Lung Cancer | 0.745 | 0.669 | 0.941 | acs.org |
| 2D-QSAR (MLR) for EGFR Inhibitors | 0.912 | 0.800 | 0.604 | chalcogen.ro |
| 3D-QSAR (CoMSIA) for EGFR Inhibitors | 0.895 | 0.599 | 0.681 | nih.gov |
| 2D-QSAR for Vasorelaxant Agents | 0.970 | 0.905 | - | rsc.org |
| QSAR (GFA) for NSCLC Agents | 0.966 | 0.941 | 0.819 | nih.gov |
Identification of Key Structural Descriptors for Activity
A major benefit of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. mdpi.com These descriptors quantify various aspects of a molecule's structure, including its physicochemical, electronic, topological, and steric properties. By understanding which descriptors are critical, chemists can rationally design new compounds with enhanced potency.
For quinazoline derivatives, QSAR studies have identified several key descriptors correlated with their biological activity, particularly as EGFR inhibitors. acs.orgnih.govchalcogen.ro For example, some models have shown that higher boiling points, which can reflect molecular size and thermal stability, are correlated with stronger intermolecular interactions at the binding site and thus higher activity. acs.orgnih.gov Other important descriptors often include:
Electronic Descriptors: Properties like the energy gap (difference between HOMO and LUMO energies) and the presence of electronegative groups (e.g., fluorine, chlorine) at specific positions can enhance binding affinity through favorable polar interactions. acs.orgnih.gov
Topological and Steric Descriptors: These indices describe the size, shape, and branching of the molecule. E-state indices, which relate to the electronic and topological environment of atoms, are frequently found to be significant. chalcogen.ro
Physicochemical Descriptors: Parameters like the octanol-water partition coefficient (LogP) and molecular weight (MW) are also considered, as they relate to the compound's solubility and ability to cross biological membranes. acs.org
| Descriptor Type | Specific Descriptor Example | Significance for Biological Activity | Reference |
|---|---|---|---|
| Physicochemical | Boiling Point | Reflects thermal stability and molecular size, indicating stronger intermolecular interactions. | acs.orgnih.gov |
| Electronic | Energy Gap (HOMO-LUMO) | Correlates with molecular stability and reactivity. | acs.orgnih.gov |
| Topological | Estate Number / E-state Indices | Quantifies the electronic and topological state of atoms within the molecule, governing activity. | chalcogen.ro |
| Constitutional | Atom Counts (e.g., Bromine, Chlorine) | The presence of specific atoms like halogens at key positions is favorable for activity. | chalcogen.ro |
| Thermodynamic | Molar Refractivity | Relates to molecular volume and polarizability, influencing binding. | - |
Structure Activity Relationship Sar Studies of 5 Amino 4 Hydroxyquinazoline Analogues
Impact of Substitutions on the Quinazoline (B50416) Core
The quinazoline scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of substituents on its core rings. nih.gov
Modifications at the 5-Amino Position
Modifications at the 5-amino position of the quinazoline ring have been explored to enhance the biological activity of these compounds. Studies on aminoflavones, which share a similar amino-substituted aromatic system, have shown that the location and substitution of the amino group are critical for their antiproliferative effects. For instance, relocation of a 5-amino group in certain aminoflavone derivatives led to a decrease in activity. mdpi.com Similarly, alkylation of the amino group can have varied effects; while mono- and dialkylation of a 4'-amino group in some aminoflavones enhanced antitumor activity, it was not an essential modification for its antiproliferative potential. mdpi.com In the context of 5-Amino-4-hydroxyquinazoline analogues, systematic variations at this position are crucial to define the optimal substituent for desired biological interactions.
Alterations at the 4-Hydroxy Position
The 4-hydroxy group of the quinazoline core is a key feature, often existing in tautomeric equilibrium with the 4-keto form, known as a 4(3H)-quinazolone. omicsonline.org This position is a common site for modification to improve the pharmacological profile of quinazoline derivatives.
Alterations at the 4-hydroxy position can significantly influence activity. For example, replacing the hydroxyl group with other functionalities like alkoxy, aryloxy, or amino groups can modulate the compound's properties. omicsonline.org In a series of 4-hydroxyquinazoline (B93491) derivatives developed as PARP inhibitors, modifications at this position were part of a strategy to enhance sensitivity in resistant cell lines. mdpi.com The synthesis of these analogues often involves multi-step reactions where the 4-hydroxy group or its precursor is a key reactive site. mdpi.com
The importance of the 4-hydroxy group is also highlighted in studies of other quinoline-based compounds. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, the position of the hydroxyl group was found to affect antifungal activity, with derivatives having the OH at position 8 being more active than those with the OH at position 4. mdpi.com
| Compound Series | Modification at 4-Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| 4-Hydroxyquinazoline PARP inhibitors | Derivatization | Enhanced sensitivity in resistant cells | mdpi.com |
| 8-Hydroxyquinoline derivatives | -OH at position 4 vs. position 8 | Position 8 hydroxyl group showed greater antifungal activity | mdpi.com |
| 4-Anilino-quinazoline derivatives | 4-hydroxy substitution of the phenyl ring | Higher antiproliferative activity | nih.gov |
Substituent Effects on Benzene (B151609) and Pyrimidine (B1678525) Rings (e.g., C-6, C-7, C-8)
Substituents on the benzene and pyrimidine rings of the quinazoline core play a significant role in modulating biological activity. The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic parameters.
Benzene Ring (Positions C-6, C-7, C-8):
C-6 Position: Introduction of an arylidene-semicarbazone moiety at the C-6 position of an anilino-quinazoline has led to compounds with remarkable antiproliferative activity. nih.gov Specifically, a 4-hydroxy substitution on the phenyl ring of this moiety resulted in higher activity than the reference drug afatinib (B358) in several cancer cell lines. nih.gov Furthermore, attaching a 5-substituted furan-2-yl moiety at the C-6 position also yielded potent antiproliferative agents. nih.gov
C-7 Position: In studies of quinoline (B57606) analogues, electron-withdrawing groups at the C-7 position, such as trifluoromethyl (CF3) and trifluoromethoxy (OCF3), were found to be optimal for antibacterial activity, while electron-donating groups abolished it. nih.gov This highlights the importance of electronic effects at this position. However, while sulfonamides are electron-withdrawing, they are also polar, and analogues with a 7-dimethylaminosulfonyl group were only weakly active, suggesting that substituents at C-7 should ideally be both electron-withdrawing and nonpolar. nih.gov
C-8 Position: In quinoline analogues, substitution at the C-8 position with trifluoromethyl or trifluoromethoxy groups resulted in compounds that were equipotent to their C-7 substituted counterparts, indicating some structural tolerance at this position. nih.gov
Pyrimidine Ring:
The pyrimidine ring's substituents also contribute significantly to the SAR of quinazoline derivatives. The nature of the substituent at the 2-position of the quinazoline ring is a key determinant of pharmacological activity. nih.gov
| Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| C-6 | Arylidene-semicarbazone with 4-hydroxy phenyl | Enhanced antiproliferative activity | nih.gov |
| C-6 | 5-Substituted furan-2-yl | Potent antiproliferative activity | nih.gov |
| C-7 | Electron-withdrawing groups (e.g., CF3, OCF3) | Optimal for antibacterial activity | nih.gov |
| C-7 | Electron-donating groups | Abolished antibacterial activity | nih.gov |
| C-8 | Trifluoromethyl or trifluoromethoxy | Equipotent to C-7 analogues | nih.gov |
Design and Synthesis of Chemically Modified Analogues
The design and synthesis of chemically modified analogues of this compound are driven by the insights gained from SAR studies. The goal is to create new molecules with improved potency, selectivity, and drug-like properties.
The synthesis of quinazoline derivatives often involves multi-step procedures. A common method is the Niementowski synthesis, where anthranilic acid is heated with an excess of formamide (B127407). omicsonline.org Modern modifications of this method, such as using microwave irradiation, have been developed to improve yields and reduce reaction times. omicsonline.org
For instance, the synthesis of novel 4-hydroxyquinazoline derivatives as PARP inhibitors involved a multi-step pathway starting from methyl 2-aminobenzoate. mdpi.com This highlights the chemical tractability of the quinazoline scaffold for generating diverse analogues. nih.gov The synthesis of bivalent analogues of sumanirole, an imidazo[4,5,1-ij]quinolin-2(1H)-one derivative, involved extending an aryl amide from its N-5 position with a butyl linking chain, demonstrating a strategy to create more complex structures. acs.org
The synthesis of quinoline analogues, a related scaffold, has been achieved through methods like the Conrad–Limpach reaction, which involves the condensation of substituted anilines with β-keto esters. nih.gov Palladium-catalyzed coupling reactions are also widely used for constructing C-C and C-heteroatom bonds in the synthesis of quinazolinones. nih.gov
Allosteric Modulation and Receptor Selectivity through Structural Variation
Structural variations in drug molecules can lead to different modes of interaction with their biological targets. One such mode is allosteric modulation, where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. frontiersin.org This can lead to enhanced (positive allosteric modulation, PAM) or reduced (negative allosteric modulation, NAM) receptor activity. frontiersin.orgnih.gov Allosteric modulators offer the potential for greater receptor subtype selectivity and a better safety profile compared to orthosteric ligands. nih.gov
The design of molecules that can act as allosteric modulators is a key area of research. For G protein-coupled receptors (GPCRs), allosteric modulators can stabilize specific receptor conformations, leading to functional selectivity, where certain signaling pathways are preferentially activated over others. nih.gov
In the context of quinazoline-related structures, structural modifications have been shown to influence receptor selectivity. For example, in a series of analogues of sumanirole, a dopamine (B1211576) D2/D3 receptor agonist, N-alkylation and the addition of an aryl amide pharmacophore led to compounds with varying degrees of selectivity for the D2 receptor over the D3 receptor. acs.org Specifically, N-5-alkyl-substituted analogues showed improved affinity at the D2 receptor. acs.org Computational modeling can provide a structural basis for understanding how subtle differences in the binding site can affect receptor affinity and functional efficacy. acs.org
Investigation of Biological Mechanisms of Action for 5 Amino 4 Hydroxyquinazoline Derivatives
Enzyme Inhibition Studies
Derivatives of the 5-amino-4-hydroxyquinazoline scaffold have been shown to be potent inhibitors of several classes of enzymes critical for cell function and survival.
The quinazoline (B50416) core is a well-established scaffold for kinase inhibitors, targeting enzymes that are frequently overactive in cancer. researchgate.net Derivatives have shown potent activity against several key kinases.
PI3K/AKT/mTOR Pathway: A novel 4-aminoquinazoline derivative, DHW-208, has been identified as a pan-PI3K inhibitor. nih.gov It functions as a dual inhibitor of PI3K and mTOR, effectively suppressing the PI3K/AKT/mTOR signaling pathway, which is crucial for the growth of human breast cancers. nih.gov
Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2): Certain 4-aminoquinazoline derivatives are recognized as potent inhibitors of EGFR tyrosine kinase activity. researchgate.netresearchgate.net For instance, compound 24, a 2-mercapto-quinazolin-4-one analog, exhibited an EGFR-TK inhibitory activity with an IC50 value of 13.40 nM. nih.gov This is more potent than the reference drug gefitinib (B1684475) (IC50 = 18.14 nM). nih.gov Other research has focused on developing dual EGFR/HER2 inhibitors. researchgate.net
Cyclin-Dependent Kinase (CDK) and Thymidylate Synthase (TS): A series of 4-aminoquinazoline derivatives linked to cyanopyrimidine demonstrated multi-target kinase inhibition. The most active compound, 7a, showed good inhibitory activity against EGFR, CDK-2, and TS. ekb.eg Inhibition of CDKs, which are key regulators of the cell cycle, can lead to cell cycle arrest. nih.gov
| Compound | Target Kinase | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| DHW-208 | Pan-PI3K | Not specified | Not specified | Not specified |
| Compound 24 | EGFR-TK | 0.0134 | Gefitinib | 0.01814 |
| Compound 7a | EGFR | 0.313 | Lapatinib | 0.03 |
| Compound 7a | CDK-2 | 0.485 | Ribociclib | 0.289 |
| Compound 7a | TS | 32.57 | Not specified | 8.099 |
Data sourced from multiple studies investigating kinase inhibition by quinazoline derivatives. nih.govekb.eg
The ubiquitin-proteasome system (UPS) is essential for protein degradation and is a key target in cancer therapy. Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cell stress and apoptosis. rsc.org Some 8-hydroxyquinoline (B1678124) derivatives, structurally related to the title compound, have been shown to inhibit the chymotrypsin-like activity of the proteasome. rsc.org Research has also explored the development of dual inhibitors that target both PARP-1 and the proteasome, a strategy that may overcome resistance mechanisms in cancers like multiple myeloma. researchgate.net
Cholinesterase inhibitors are primarily investigated for the treatment of Alzheimer's disease, where the activity of butyrylcholinesterase (BuChE) increases in later stages. d-nb.info A series of novel 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and BuChE. Several compounds showed potent and highly selective inhibition of BuChE over AChE. d-nb.info Kinetic studies revealed a mixed-type inhibition pattern, suggesting that the compounds can bind to both the catalytic active site and the peripheral anionic site of the enzyme. d-nb.info
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (for BuChE over AChE) |
| 6f | eqBuChE | 0.52 | > 96 |
| 6h | eqBuChE | 6.74 | 7.1 |
| 6j | eqBuChE | 3.65 | > 13.6 |
| Donepezil (Reference) | eqBuChE | 10.6 | - |
Data from a study on 2,4-disubstituted quinazoline derivatives as cholinesterase inhibitors. d-nb.info
MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. plos.orgresearchgate.net Consequently, MMPs are significant targets for anticancer therapies. plos.org Derivatives incorporating a quinazoline scaffold have been designed as potent MMP inhibitors. For example, a series of fused pyrimidine-2-carboxamide-4-one compounds based on a quinazoline P1' group showed excellent potency against MMP-13, a key enzyme in cartilage degradation in osteoarthritis. researchgate.net One compound from this series displayed an IC50 value of 0.071 nM against MMP-13. researchgate.net Another study reported novel MMP-13 inhibitors with a 1,2,4-triazol-3-yl group as the zinc-binding moiety, with one compound achieving an IC50 of 0.036 nM and high selectivity over other MMPs. acs.org
PARP is a family of enzymes critical for DNA repair, particularly in the base excision repair pathway for single-strand breaks. mdpi.commdpi.com Inhibiting PARP in cancer cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations) leads to synthetic lethality. mdpi.com Numerous 4-hydroxyquinazoline (B93491) derivatives have been developed as potent PARP inhibitors. mdpi.com One such derivative, compound B1, showed a strong ability to inhibit PARP1 with an IC50 value of 63.81 nM and was effective in overcoming resistance to existing PARP inhibitors (PARPi). mdpi.com Another compound, IN17, which features a 4-hydroxyquinazoline scaffold, also demonstrated potential against PARP1 with an IC50 of 0.47 µM. mdpi.com Dual-target inhibitors combining PARP inhibition with the inhibition of other targets like BET bromodomains are also being explored to expand their use to a wider range of cancers. nih.govresearchgate.net
| Compound | Target Enzyme | IC50 Value |
| B1 | PARP1 | 63.81 nM |
| IN17 | PARP1 | 0.47 µM |
| Olaparib (Reference) | PARP1 | Not specified, used for comparison |
Data from studies on 4-hydroxyquinazoline derivatives as PARP inhibitors. mdpi.com
Matrix Metalloproteinase (MMP) Inhibition
Cellular Pathway Modulation
The inhibition of specific enzymes by this compound derivatives leads to the modulation of critical cellular pathways, ultimately affecting cell fate.
Induction of Apoptosis and DNA Damage: The PARP inhibitor B1 was found to dose-dependently suppress intracellular PAR formation, which is the direct result of PARP activity. mdpi.com This inhibition leads to an accumulation of DNA double-strand breaks, visualized by the increased expression of γH2AX. mdpi.com Furthermore, B1 stimulates the formation of intracellular reactive oxygen species (ROS) and causes depolarization of the mitochondrial membrane, events that trigger the intrinsic apoptosis pathway. mdpi.com Similarly, the PI3K inhibitor DHW-208 was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway. nih.gov
Cell Cycle Arrest: The modulation of kinase activity frequently results in cell cycle arrest. The PI3K/mTOR inhibitor DHW-208 was found to induce G0/G1 cell-cycle arrest in breast cancer cells. nih.gov A dual BRD4 and PARP1 inhibitor, compound 19d, was also observed to stimulate cell cycle arrest at the G1 phase. researchgate.netresearchgate.net
Inhibition of Cell Proliferation, Migration, and Invasion: By targeting pathways like PI3K/AKT/mTOR, which are central to cell growth and motility, 4-aminoquinazoline derivatives can effectively inhibit cancer cell proliferation, migration, and invasion, as demonstrated with compound DHW-208 in breast cancer cell lines. nih.gov
Antiproliferative Effects in Cellular Models
Derivatives of the quinazoline core, particularly those featuring the 4-hydroxy (or 4-oxo tautomer) and amino substitutions, have demonstrated significant antiproliferative activity across a wide range of cancer cell lines. mdpi.comnih.gov The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit cell proliferation by 50%.
For instance, a series of novel 4-hydroxyquinazoline derivatives were synthesized and evaluated for their activity in primary PARP inhibitor-resistant cell lines, HCT-15 (human colorectal adenocarcinoma) and HCC1937 (human breast cancer). mdpi.com One compound, designated B1, showed potent cytotoxicity in both cell lines. mdpi.comresearchgate.net In comparison, the approved PARP inhibitor Olaparib had IC₅₀ values of 45.53 µM and 37.07 µM in HCT-15 and HCC1937 cells, respectively. mdpi.com
Another study focused on a quinazolin-4(3H)-one derivative, BIQO-19, which exhibited broad and effective antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). mdpi.com Similarly, 4-alkoxyquinazoline derivatives, which are related to the 4-hydroxy structure, have shown potent antitumor activity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. jst.go.jp The compound designated 4t in this series was particularly effective. jst.go.jp
The antiproliferative activity of 2-amino-4-hydroxyquinazoline folate analogues, known as 5,8-dideazafolates, has also been assessed in the HCT-8 human colon tumor cell line. nih.gov Furthermore, novel 4-aminoquinazoline derivatives containing a benzothiazole (B30560) moiety were tested against four human cancer cell lines: MCF-7, MGC-803 (gastric carcinoma), PC-3 (prostate cancer), and HGC-27 (gastric carcinoma). ccspublishing.org.cn Compound 13n from this series displayed superior antiproliferative activity compared to the positive control, gefitinib. ccspublishing.org.cn
Table 1: Antiproliferative Activity (IC₅₀) of Selected this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Olaparib (Reference) | HCT-15 | 45.53 ± 3.13 | mdpi.com |
| Olaparib (Reference) | HCC1937 | 37.07 ± 1.89 | mdpi.com |
| Compound 4t | HeLa | 0.22 (µg/mL) | jst.go.jp |
| Compound 4t | A549 | 0.15 (µg/mL) | jst.go.jp |
| Compound 4t | MCF-7 | 0.24 (µg/mL) | jst.go.jp |
| Compound 13n | MCF-7 | 6.01 ± 0.54 | ccspublishing.org.cn |
| Compound 13n | MGC-803 | 7.63 ± 0.48 | ccspublishing.org.cn |
| Compound 13n | PC-3 | 6.16 ± 0.34 | ccspublishing.org.cn |
| Compound 13n | HGC-27 | 7.59 ± 0.62 | ccspublishing.org.cn |
Influence on DNA Damage Response Pathways
A key mechanism through which this compound derivatives exert their anticancer effects is by influencing DNA damage response (DDR) pathways. Many of these compounds function by inhibiting enzymes crucial for DNA repair, leading to the accumulation of cytotoxic DNA lesions in cancer cells.
One of the primary targets is Poly(ADP-ribose) polymerase (PARP), an enzyme central to the repair of single-strand DNA breaks. mdpi.comekb.eg By inhibiting PARP, these quinazoline derivatives can induce synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov
Research on the 4-hydroxyquinazoline derivative B1 demonstrated that it effectively induces the accumulation of cytotoxic double-strand breaks (DSBs). mdpi.com This was evidenced by a dose-dependent increase in the expression of γH2AX, a marker for DNA DSBs, in both HCT-15 and HCC1937 cells upon treatment with the compound. mdpi.comresearchgate.net Similarly, another derivative, BP44, which dually targets BRD4 and PARP1, was shown to trigger DNA damage, contributing to its synthetic lethal effect in triple-negative breast cancer models. nih.gov
Effects on Apoptosis and Cell Cycle Progression (preclinical, in vitro)
The antiproliferative activity of this compound derivatives is strongly linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov
Multiple studies have confirmed these effects. For example, the quinazolin-4(3H)-one derivative BIQO-19 was found to significantly induce G2/M phase arrest in the cell cycle of H1975 NSCLC cells, which subsequently led to apoptosis. mdpi.com Another compound, a quinazolin-4-one derivative designated as 57, also demonstrated the ability to interrupt the cell cycle in the G2/M phase and trigger apoptosis. nih.gov
The 4-hydroxyquinazoline derivative B1 was shown to induce apoptosis through mechanisms involving the stimulation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. mdpi.comresearchgate.net In a different study, a quinazolin-4(3H)-one derivative, 19d, which co-targets PARP1 and BRD4, was found to induce apoptosis and cause cell cycle arrest at the G1 phase in breast cancer cells. researchgate.net These findings highlight a common mechanistic theme where cell cycle disruption and the activation of apoptotic pathways are critical components of the antitumor action of this class of compounds.
Interactions with Biological Targets
The biological effects of this compound derivatives are underpinned by their specific interactions with various molecular targets, ranging from intracellular enzymes to bacterial membranes.
Specific Binding Profiles
The quinazoline scaffold serves as a versatile pharmacophore for designing inhibitors that bind to the active sites of numerous protein kinases and other key enzymes involved in cell signaling and proliferation. Molecular docking studies and enzymatic assays have identified several specific biological targets.
PARP1 and BRD4: Derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.govresearchgate.net For instance, compound 19d was identified as a dual-target inhibitor of both enzymes. researchgate.net
Receptor Tyrosine Kinases (RTKs): The quinazoline core is a well-known component of many RTK inhibitors. ccspublishing.org.cn Specific targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comjst.go.jpccspublishing.org.cnnih.gov Molecular docking has shown that compound 13n can bind effectively to the ATP binding site of EGFR. ccspublishing.org.cn
Aurora Kinase A: The derivative BIQO-19 was identified as an inhibitor of Aurora Kinase A, a key regulator of the cell cycle. mdpi.com
Phosphoinositide 3-kinase (PI3K): Certain 4,6-disubstituted quinazoline derivatives have been designed as PI3K inhibitors. nih.govnih.gov
Thymidylate Synthase (TS): 2-amino-4-hydroxyquinazoline folate analogues are known to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines. nih.gov
Intracellular "Lethal Synthesis" Mechanisms (e.g., polyglutamation of folate analogues)
A fascinating mechanism of action for some this compound derivatives involves intracellular activation through a process termed "lethal synthesis." This is particularly relevant for 2-amino-4-hydroxyquinazoline-based folate analogues, such as 5,8-dideazaisofolic acid. nih.gov
In this mechanism, the parent compound acts as a prodrug. On its own, it is a relatively weak inhibitor of its target enzyme, thymidylate synthase (TS). nih.gov However, upon entering a cell, the parent drug, which contains an L-glutamate moiety, serves as a substrate for the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This enzyme catalyzes the addition of multiple glutamate (B1630785) residues to the drug molecule, a process known as polyglutamation. nih.gov
These resulting polyglutamated derivatives are dramatically more potent inhibitors of TS compared to the parent drug. nih.gov The intracellular synthesis of these highly active polyglutamates effectively traps the inhibitor within the cell and leads to potent inhibition of DNA synthesis, culminating in cytotoxicity. This conversion of a less active prodrug into a highly active form within the target cell is the essence of the "lethal synthesis" hypothesis. nih.gov
Emerging Research Directions and Future Perspectives
Development of Multi-Target Directed Ligands
The traditional "one molecule, one target" paradigm in drug discovery has often proven insufficient for complex, multifactorial diseases. mdpi.com This has led to the rise of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple pathological targets simultaneously. mdpi.com This approach offers the potential for synergistic effects and a more effective modulation of complex disease networks. mdpi.com The quinoline (B57606) and hydroxyquinoline cores are particularly well-suited for this strategy, with derivatives being explored for their ability to chelate metals, inhibit cholinesterases, and act as antioxidants, especially in the context of neurodegenerative diseases like Alzheimer's. mdpi.comnih.govplos.org
A significant advancement in this area is the development of dual inhibitors that exploit synthetic lethality, a phenomenon where the simultaneous disruption of two genes or proteins leads to cell death, while the disruption of either one alone does not. One such strategy involves the concurrent inhibition of bromodomain-containing protein 4 (BRD4) and poly(ADP-ribose) polymerase 1 (PARP1). nih.gov Researchers have developed a novel 4-hydroxyquinazoline-based dual inhibitor, compound BP44 , which demonstrates high selectivity for both BRD4 and PARP1. nih.gov In preclinical studies, BP44 was shown to inhibit homologous recombination in triple-negative breast cancer (TNBC), leading to DNA damage and cell cycle arrest. nih.gov This innovative approach aims to trigger a synthetic lethal effect, potentially expanding the utility of PARP inhibitors to a broader range of cancers, including those that are proficient in BRCA-related DNA repair. nih.gov
Strategies for Overcoming Resistance Mechanisms
A primary challenge in cancer therapy is the development of drug resistance. The 4-hydroxyquinazoline (B93491) scaffold is at the forefront of efforts to design new inhibitors that can circumvent these resistance mechanisms, particularly against PARP and EGFR inhibitors.
PARP Inhibitor (PARPi) Resistance
The clinical efficacy of PARP inhibitors is often limited by both primary and acquired resistance. nih.govmdpi.com To address this, a series of novel 4-hydroxyquinazoline derivatives were designed and synthesized specifically to enhance sensitivity in PARPi-resistant cells. mdpi.com Among these, a compound designated B1 showed superior cytotoxicity in primary PARPi-resistant colorectal (HCT-15) and breast cancer (HCC1937) cell lines. mdpi.com Mechanistic studies revealed that B1 suppresses the formation of intracellular poly(ADP-ribose) and increases γH2AX aggregation, a marker of DNA double-strand breaks. mdpi.com Furthermore, the compound was found to stimulate the production of intracellular reactive oxygen species (ROS) and cause depolarization of the mitochondrial membrane, promoting apoptosis. mdpi.com
Another layer of this strategy involves understanding the interplay between PARP and other cellular signaling pathways. The activation of the cytoprotective Akt pathway is one mechanism implicated in PARPi resistance. mdpi.com Research has shown that the PARP inhibitor 4-hydroxyquinazoline can modulate Akt activation, suggesting that its ability to overcome resistance may be linked, in part, to its influence on this critical survival pathway. mdpi.com
| Compound | Target Resistance | Cell Lines | Key Research Findings |
| B1 | Primary PARP inhibitor resistance | HCT-15, HCC1937 | Showed superior cytotoxicity compared to Olaparib in resistant cells; suppressed PAR formation and enhanced DNA damage markers (γH2AX); induced apoptosis via ROS production and mitochondrial membrane depolarization. mdpi.com |
| Compounds 20, 24, 27 | EGFR L858R/T790M/C797S triple mutant | EGFR mutant kinases | Displayed excellent inhibitory activity against the triple mutant EGFR kinase (IC₅₀ < 1 µM) while showing high selectivity over wild-type EGFR (WT/CTL > 10000). jst.go.jp |
Acquired Mutational Resistance to EGFR Inhibitors
Quinazoline-based molecules like gefitinib (B1684475) and erlotinib (B232) were among the first-generation of successful EGFR inhibitors for non-small cell lung cancer (NSCLC). jst.go.jpnih.gov However, their effectiveness is often curtailed by acquired resistance, most commonly through the T790M "gatekeeper" mutation. nih.gov While second- and third-generation inhibitors were developed to target T790M, further resistance emerges, frequently via a C797S mutation, for which there are currently no approved targeted therapies. nih.gov
Research is now focused on fourth-generation EGFR inhibitors capable of overcoming these complex mutations. nih.gov One promising approach involves the design of 2-aryl-4-amino substituted quinazoline (B50416) derivatives aimed at inhibiting the L858R/T790M/C797S triple mutant. jst.go.jp In one study, compounds 20 , 24 , and 27 demonstrated excellent inhibitory activity against this triple mutant kinase while maintaining high selectivity over wild-type (WT) EGFR. jst.go.jp Similarly, quinazolinone derivatives, which are structurally related, are being developed as allosteric inhibitors that can bind to sites other than the ATP-binding pocket, a strategy that can be effective against mutations that alter ATP affinity. nih.gov Compound 23 from a quinazolinone series was identified as a highly potent inhibitor in cellular assays for the C797S mutation. nih.gov
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
Modern drug discovery seamlessly integrates computational modeling with experimental validation to accelerate the design and optimization of novel therapeutic agents. rsc.orgmdpi.com This synergy is particularly evident in the development of new drugs based on the 5-amino-4-hydroxyquinazoline scaffold.
Computational methods are instrumental in understanding how new molecules interact with their biological targets. For instance, molecular docking and dynamics simulations were used to elucidate the binding mode of the PARPi-resistance-overcoming compound B1. mdpi.com These simulations revealed that a specific hydrogen bond between B1 and the amino acid residue ASP766 in the PARP enzyme may be key to its enhanced ability to counter drug resistance. mdpi.com
In silico techniques are also vital for predicting the drug-like properties of new compounds. Quantitative Structure-Activity Relationship (QSAR) models and 3D-pharmacophore modeling have been employed to guide the synthesis of 4-hydroxyquinazoline derivatives with specific biological activities, such as vasorelaxation. rsc.org Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drugs. Molecular docking and dynamics simulations have been used to study the interaction between 5-amino-8-hydroxyquinoline and serum albumin, providing valuable insights into the compound's potential bioavailability and distribution in the circulatory system. nih.gov
These computational approaches also enable the virtual screening of large compound libraries to identify promising candidates before committing resources to their synthesis and experimental testing. plos.org Finally, methods like Density Functional Theory (DFT) are used to calculate the structural and spectroscopic properties of newly synthesized molecules, providing data that can be compared with experimental results from techniques like NMR and IR spectroscopy for structural confirmation. rsc.org
Q & A
Basic Research Questions
Q. What established synthetic methodologies exist for 5-Amino-4-hydroxyquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The electrochemical synthesis using aluminum and carbon electrodes with acetic acid as an electrolyte at room temperature is a high-yield approach (80–92%) for analogous 4-quinazolinones . Traditional methods involve coupling 2-aminobenzamides with benzyl chlorides at high temperatures (100–120°C), but these often require transition metal catalysts and suffer from lower yields (50–70%) . Key variables include electrode material (carbon vs. platinum), electrolyte acidity, and temperature control.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming the hydroxy and amino substituents. High-resolution mass spectrometry (HRMS) validates molecular weight ([M + H]+), while infrared spectroscopy (IR) identifies functional groups like -OH (3200–3600 cm⁻¹) and -NH₂ (1600–1700 cm⁻¹) . For crystallinity assessment, X-ray diffraction (XRD) is recommended if single crystals are obtainable.
Q. What structural features of this compound influence its reactivity in heterocyclic coupling reactions?
- Methodological Answer : The 4-hydroxy group acts as a hydrogen-bond donor, enhancing electrophilicity at the C2 position, while the 5-amino group facilitates nucleophilic substitution. Steric hindrance from substituents at C6/C7 positions can reduce coupling efficiency, as observed in quinazolinone derivatives . Computational modeling (e.g., DFT) can predict reactive sites for targeted functionalization.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). A meta-analysis framework should:
- Standardize activity metrics (e.g., IC₅₀ values).
- Control for substituent effects (e.g., electron-withdrawing groups at C6 alter kinase inhibition ).
- Apply statistical tools (ANOVA, regression) to isolate confounding variables .
Q. What strategies optimize the electrochemical synthesis of this compound for scalability and purity?
- Methodological Answer :
- Electrode Optimization : Carbon electrodes reduce side reactions compared to platinum .
- Electrolyte Composition : Acetic acid (0.1 M) minimizes byproduct formation.
- Temperature Control : Room temperature (25°C) prevents thermal degradation.
- Post-Reaction Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How do electronic and steric effects of substituents impact the pharmacological profile of this compound analogs?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) at C6 enhance solubility but reduce binding affinity to hydrophobic kinase pockets .
- Steric Effects : Bulky substituents at C2 hinder π-π stacking with target proteins, lowering efficacy.
- In Silico Screening : Molecular docking (AutoDock Vina) and MD simulations predict binding modes and ADMET properties .
Q. How should researchers design in vitro experiments to evaluate kinase inhibition by this compound derivatives?
- Methodological Answer :
- Assay Design : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-concentration-matched controls.
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀.
- Selectivity Profiling : Compare inhibition across kinase panels (e.g., KinomeScan) to identify off-target effects .
Data Analysis & Contradiction Management
Q. How should discrepancies in synthetic yields of this compound across methodologies be addressed?
- Methodological Answer :
- Reproducibility Testing : Replicate reactions under reported conditions (e.g., 72 hours vs. 24 hours).
- Parameter Isolation : Systematically vary one variable (e.g., electrolyte pH) while holding others constant.
- Error Analysis : Quantify instrument uncertainty (e.g., ±2% HPLC yield error) and batch-to-batch variability .
Q. What frameworks guide the integration of conflicting structural-activity data for this compound analogs?
- Methodological Answer :
- PICO Framework : Define Population (compound class), Intervention (substituent modification), Comparison (wild-type vs. analog), Outcome (activity metric) .
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
- Cross-Study Validation : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate and compare datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
